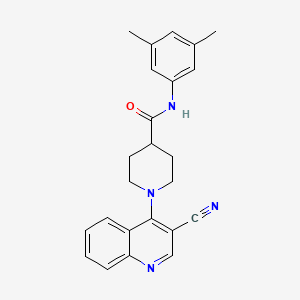

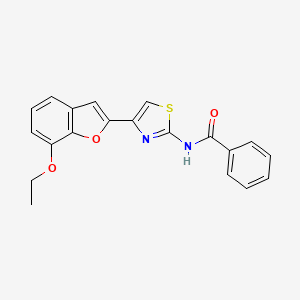

![molecular formula C27H24ClN5O2S B2634496 5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-79-3](/img/structure/B2634496.png)

5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes .

Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds that are resistant to cleavage. Their physical and chemical properties can vary widely depending on their specific substituents .

Applications De Recherche Scientifique

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline and its derivatives are recognized for their diverse biological activities, which make them important scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, and notably, anticancer activities. The versatility of quinazoline derivatives stems from the stability of the quinazolinone nucleus, which allows for the introduction of various bioactive moieties to create potential medicinal agents. Research has focused on synthesizing novel quinazoline derivatives through eco-friendly, mild, atom-efficient, multi-component synthetic strategies, aiming to explore their potential applications further (Faisal & Saeed, 2021).

Anticancer Activity of Quinazoline Derivatives

Particularly noteworthy is the anticancer activity of quinazoline derivatives. These compounds have been identified as promising agents in the fight against cancer due to their ability to inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. The anti-colorectal cancer efficacy of quinazoline compounds, for example, has been extensively reviewed, with modifications to the benzene and/or pyrimidine rings enhancing their anticancer properties (Moorthy et al., 2023).

Applications in Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives have also been investigated for their use in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials offer promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN5O2S/c28-21-11-12-24-23(18-21)25(32-15-13-20(14-16-32)17-19-7-3-1-4-8-19)29-26-27(30-31-33(24)26)36(34,35)22-9-5-2-6-10-22/h1-12,18,20H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQJIEVFAGLTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)

![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)